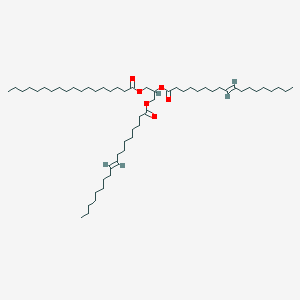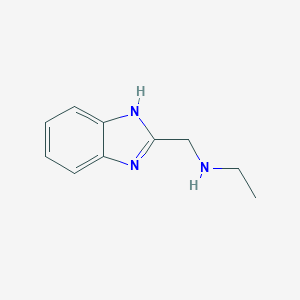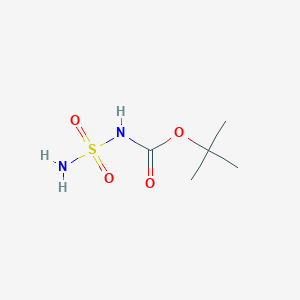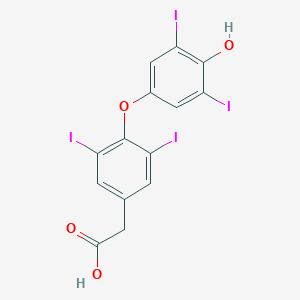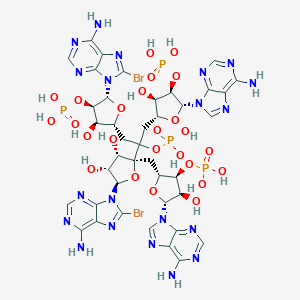
Ppp-AA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ppp-AA, also known as Palmitoyl-prolyl-phosphatidylcholine-amino acid, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a synthetic derivative of phosphatidylcholine, which is a major component of cell membranes. Ppp-AA has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for research in several fields, including medicine, biotechnology, and pharmacology.
作用机制
Ppp-AA exerts its therapeutic effects by modulating various signaling pathways in cells. It has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the expression of anti-inflammatory cytokines, such as IL-10. Ppp-AA also activates various anti-oxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative damage.
Biochemical and Physiological Effects:
Ppp-AA has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress, inhibit inflammation, and promote cell survival. Ppp-AA also enhances mitochondrial function, which is essential for cellular energy production. Additionally, Ppp-AA has been shown to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
Ppp-AA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits low toxicity and is well-tolerated by cells and animals. However, Ppp-AA has some limitations, including its high cost and limited availability. Additionally, the synthesis process is complex and requires specialized equipment and expertise.
未来方向
There are several future directions for research on Ppp-AA. One area of interest is its potential use in the treatment of cancer. Ppp-AA has been shown to inhibit the growth of cancer cells and enhance the efficacy of chemotherapy drugs. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Ppp-AA has been shown to improve cognitive function and memory in animal models, making it a promising candidate for further research. Additionally, the development of novel formulations and delivery methods for Ppp-AA could enhance its therapeutic potential.
合成方法
Ppp-AA is synthesized by the reaction of palmitic acid with proline and phosphatidylcholine. The reaction is carried out in the presence of a catalyst, and the resulting product is purified using various chromatographic techniques. The synthesis process is complex and requires specialized equipment and expertise.
科学研究应用
Ppp-AA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-oxidant, and anti-apoptotic properties, making it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.
属性
CAS 编号 |
143832-09-1 |
|---|---|
分子式 |
C40H48Br2N20O25P4 |
分子量 |
1492.6 g/mol |
IUPAC 名称 |
[(2R,3R,4R,5R)-2-(6-amino-8-bromopurin-9-yl)-5-[2-[(2S,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-2-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl]-3,4-dihydroxyoxolan-2-yl]-3-[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]-2-phosphonooxypropyl]-4-hydroxyoxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C40H48Br2N20O25P4/c41-37-57-15-27(45)49-6-53-31(15)61(37)34-20(66)24(67)40(83-34,3-12-21(84-88(68,69)70)19(65)33(82-12)59-8-55-13-25(43)47-4-51-29(13)59)39(87-91(77,78)79,1-10-17(63)22(85-89(71,72)73)35(80-10)60-9-56-14-26(44)48-5-52-30(14)60)2-11-18(64)23(86-90(74,75)76)36(81-11)62-32-16(58-38(62)42)28(46)50-7-54-32/h4-12,17-24,33-36,63-67H,1-3H2,(H2,43,47,51)(H2,44,48,52)(H2,45,49,53)(H2,46,50,54)(H2,68,69,70)(H2,71,72,73)(H2,74,75,76)(H2,77,78,79)/t10-,11-,12-,17-,18-,19-,20-,21-,22-,23-,24+,33-,34-,35-,36-,39?,40+/m1/s1 |
InChI 键 |
QZXOIQORVRLRSZ-QOISNMLESA-N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C[C@]4([C@H]([C@H]([C@@H](O4)N5C6=NC=NC(=C6N=C5Br)N)O)O)C(C[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=NC9=C(N=CN=C98)N)OP(=O)(O)O)O)(C[C@@H]1[C@H]([C@H]([C@@H](O1)N1C2=NC=NC(=C2N=C1Br)N)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CC4(C(C(C(O4)N5C6=NC=NC(=C6N=C5Br)N)O)O)C(CC7C(C(C(O7)N8C=NC9=C(N=CN=C98)N)OP(=O)(O)O)O)(CC1C(C(C(O1)N1C2=NC=NC(=C2N=C1Br)N)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CC4(C(C(C(O4)N5C6=NC=NC(=C6N=C5Br)N)O)O)C(CC7C(C(C(O7)N8C=NC9=C(N=CN=C98)N)OP(=O)(O)O)O)(CC1C(C(C(O1)N1C2=NC=NC(=C2N=C1Br)N)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)N |
同义词 |
5'-monophosphoryladenylyl-(2'-5')adenylyl-(2'-5')-8-bromoadenylyl-(2'-5')-8-bromoadenosine p5'A2'p5'A2'p5'(Br(8)A)2'p5'(Br(8)A) PPP-AA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



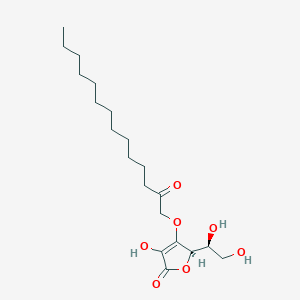
![5,10-Dihydroxy-2,7-bis(hydroxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B142884.png)
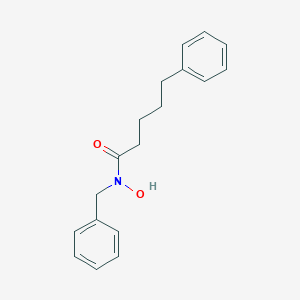
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]- (](/img/structure/B142892.png)




